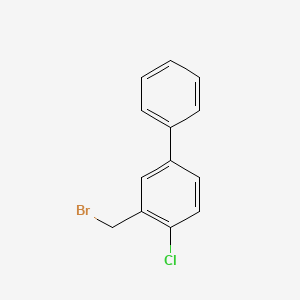

3-(Bromomethyl)-4-chloro-1,1'-biphenyl

Description

3-(Bromomethyl)-4-chloro-1,1'-biphenyl (C₁₃H₁₀BrCl, molecular weight: 281.5 g/mol) is a halogenated biphenyl derivative featuring a bromomethyl (-CH₂Br) group at the 3-position and a chlorine atom at the 4-position on one phenyl ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions or alkylation processes due to the electrophilic nature of the bromomethyl group .

Properties

CAS No. |

83169-80-6 |

|---|---|

Molecular Formula |

C13H10BrCl |

Molecular Weight |

281.57 g/mol |

IUPAC Name |

2-(bromomethyl)-1-chloro-4-phenylbenzene |

InChI |

InChI=1S/C13H10BrCl/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

BLGUFYHTNMWYNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(Bromomethyl)-4-chloro-1,1'-biphenyl is highlighted through comparisons with related compounds:

Structural Analogues

Physical and Chemical Properties

- Melting Points : 4-(Bromomethyl)-1,1'-biphenyl exhibits a melting point of 84–86°C , while chlorinated analogues like 4-Chloro-1,1'-biphenyl lack detailed thermal data in the evidence.

- Solubility : Brominated biphenyls generally exhibit low water solubility due to hydrophobicity, aligning with their use in organic solvents for synthesis .

Toxicity and Environmental Impact

- 4-Chloro-1,1'-biphenyl : Classified as a polychlorinated biphenyl (PCB) isomer, associated with environmental persistence and toxicity (e.g., bioaccumulation, endocrine disruption) .

- Brominated Analogues : Bromomethyl groups may increase reactivity but also raise toxicity concerns. Safety protocols for handling similar compounds (e.g., 4,4'-Bis(Bromomethyl)-1,1'-biphenyl) emphasize stringent ventilation and personal protective equipment .

Key Research Findings

- Synthetic Challenges : Positional isomerism (e.g., bromomethyl at 3 vs. 4) significantly impacts reactivity and purification, as seen in the low yield (47%) of 4-(Bromomethyl)-1,1'-biphenyl .

- Regulatory Considerations : Brominated biphenyls may fall under hazardous substance regulations due to flammability and ecological risks, necessitating compliance with transport and disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.